(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride properties
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride properties
An In-Depth Technical Guide to (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS: 34582-33-7)
Introduction
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride is a selectively protected derivative of L-glutamic acid, a pivotal amino acid in neuroscience and metabolic pathways.[1] In the realm of synthetic chemistry, particularly in drug development and peptide synthesis, the strategic use of protecting groups is paramount. This compound embodies an elegant solution to selective modification, featuring a sterically hindered tert-butyl ester at the α-carboxyl group and a methyl ester at the γ-carboxyl group. This orthogonal protection scheme allows chemists to deprotect one carboxyl group while the other remains intact, providing precise control over subsequent reactions.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols. We will delve into the causality behind its synthetic strategy and its utility as a versatile chiral building block, grounding all claims in authoritative sources.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both storage and reaction conditions. (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is the hydrochloride salt of the free amine, which enhances its stability and water solubility.[2]
The structure features two distinct ester functionalities. The tert-butyl ester at the C1 (or α) position is highly sensitive to acidic conditions, allowing for selective removal without affecting the more robust methyl ester at the C5 (or γ) position. This differential reactivity is the cornerstone of its utility in multi-step organic synthesis.
Table 1: Physicochemical Properties of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride | [3] |
| Synonyms | H-Glu(OMe)-OtBu HCl, L-Glutamic acid 1-(1,1-dimethylethyl) 5-methyl ester, hydrochloride | [3] |
| CAS Number | 34582-33-7 | [3] |
| Molecular Formula | C₁₀H₂₀ClNO₄ | [3] |
| Molecular Weight | 253.72 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder (inferred from related isomers) | [4][5] |
| Melting Point | Data not available for this specific isomer. The related 5-tert-butyl isomer melts at 128°C. | [5] |
| Solubility | Sparingly soluble in water; slightly soluble in methanol (inferred from related isomers). | [1][5] |
| Storage Conditions | 2-8°C, dry, sealed container. | [5][6][7] |
Synthesis and Mechanistic Rationale
The synthesis of differentially protected amino acids like (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate is a non-trivial challenge due to the presence of three functional groups: two carboxylates and one amine. A successful synthesis hinges on a strategy that can distinguish between the α- and γ-carboxyl groups.
A common industrial approach involves an initial non-selective esterification followed by a selective protection/deprotection sequence. A plausible pathway, adapted from methodologies for related derivatives, is outlined below.[8]
Experimental Protocol: Synthesis
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Step 1: N-Protection. L-glutamic acid is first reacted with a suitable amine-protecting reagent, such as Di-tert-butyl dicarbonate (Boc₂O), under basic conditions to yield N-Boc-L-glutamic acid. This step is critical to prevent unwanted side reactions at the amino group in subsequent steps.
-
Step 2: Selective γ-Esterification. The N-protected glutamic acid is then reacted with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or under acidic catalysis (e.g., SOCl₂ in methanol). The γ-carboxyl is generally more accessible and less sterically hindered, favoring the formation of the γ-methyl ester.
-
Step 3: α-Esterification. The resulting N-Boc-L-glutamic acid γ-methyl ester is subsequently reacted with tert-butyl alcohol under acidic conditions or with a tert-butylating agent like tert-butyl 2,2,2-trichloroacetimidate. The steric bulk of the incoming tert-butyl group favors reaction at the remaining α-carboxyl site.
-
Step 4: N-Deprotection. The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent like dioxane). The use of HCl conveniently yields the final hydrochloride salt directly. This step must be carefully controlled to prevent premature cleavage of the acid-labile α-tert-butyl ester.
The causality of this workflow lies in the sequential protection and selective esterification, exploiting the inherent steric and electronic differences between the functional groups to build the desired molecule with high fidelity.
Visualization: Synthetic Workflow
Caption: Synthetic pathway from L-Glutamic acid.
Applications in Drug Development and Research
The unique structural features of this compound make it a valuable intermediate in several high-value applications.
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Peptide Synthesis : It serves as a key building block for complex peptides. The protected amino acid can be coupled to a growing peptide chain. Subsequently, the α-tert-butyl ester can be selectively cleaved under mild acidic conditions to reveal a free carboxylic acid, allowing for chain extension or cyclization, while the γ-methyl ester remains for later modification. This orthogonality is crucial for synthesizing peptides with modified backbones or side chains.[5]
-
Prodrug Design : Ester functionalities are commonly employed in prodrug strategies to enhance the lipophilicity and, consequently, the cell membrane permeability of polar drug molecules. Glutamate derivatives are of particular interest in oncology, as many cancer cells exhibit upregulated glutamine metabolism.[9] This compound can serve as a precursor for prodrugs that target these pathways. Upon entering a cancer cell, intracellular esterases can cleave the ester groups, releasing the active cytotoxic agent.[9]
-
Neuroscience Research : As a constrained analog of L-glutamic acid, it can be used to probe the binding sites of glutamate receptors and transporters.[2] By blocking specific functional groups, researchers can elucidate the structural requirements for ligand-receptor interactions, aiding in the design of novel agonists or antagonists for treating neurological disorders.
Visualization: Role as a Chemical Intermediate
Caption: Versatility as a synthetic building block.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and stereochemical integrity of the compound is essential. A combination of analytical techniques provides a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include: a singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group; a singlet at ~3.7 ppm for the three methyl ester protons; and a series of multiplets between ~2.0-2.5 ppm for the glutamic acid backbone protons (β and γ CH₂ groups), and a multiplet for the α-proton.
-
¹³C NMR : The carbon spectrum will confirm the presence of all 10 carbon atoms, with characteristic peaks for the carbonyl carbons of the esters, the quaternary carbon of the tert-butyl group, and the methyl carbon.
-
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 218.1, confirming the molecular weight of the parent molecule.[10]
-
High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase HPLC, typically with a C18 column.[2] A single, sharp peak indicates a high degree of purity.
-
Optical Rotation : Measurement of the specific rotation confirms the (S)-enantiomer and ensures enantiomeric purity, which is critical for biological applications.
Safety and Handling
Proper handling is crucial to ensure laboratory safety. This compound is classified as an irritant.[3]
Table 2: GHS Hazard Information
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Source: PubChem[3]
Protocol for Safe Handling
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2]
-
Ventilation : Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of the powder or potential vapors.[2]
-
Handling : Avoid generating dust.[7] Use appropriate tools for weighing and transferring the solid.
-
Storage : Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[6][7] Protect from moisture and direct sunlight.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[6]
-
Inhalation : Move the individual to fresh air.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting.[2]
-
In all cases of exposure, seek prompt medical attention.
-
Conclusion
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride is more than just a chemical reagent; it is a precisely engineered tool for advanced chemical synthesis. Its differential protecting groups offer a level of control that is indispensable for the construction of complex peptides and for the development of innovative prodrugs. By understanding its properties, synthesis, and applications, researchers can fully leverage its potential to accelerate progress in medicinal chemistry and drug discovery.
References
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- PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- Fisher Scientific. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride 98.0+%, TCI America™.
- PubChem. (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
- PubChem. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate.
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- Otto Chemie Pvt Ltd. L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3.
- ChemicalBook. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum.
- AbMole BioScience. Material Safety Data Sheet of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.
- Google Patents. CN106008271A - Preparation method of 1-tert-butyl glutamate derivative.
- Home Sunshine Pharma. L-Glutamic acid 5-tert-butyl Ester CAS 2419-56-9.
- Sigma-Aldrich. L-Glutamic acid di-tert-butyl ester 32677-01-3.
- Wikipedia. Remifentanil.
- Echemi. L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride.
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